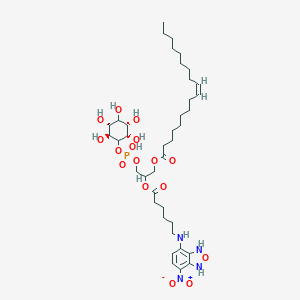

C6-Nbd-PI

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of C6-Nbd-PI typically involves the conjugation of a nitrobenzoxadiazole (NBD) group to a phosphatidylinositol molecule. The process begins with the preparation of NBD-hexanoic acid, which is then coupled to the phosphatidylinositol backbone through an amide bond formation. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The final product is purified using chromatographic techniques and characterized by spectroscopic methods to ensure its chemical integrity and fluorescent properties .

Analyse Des Réactions Chimiques

Types of Reactions

C6-Nbd-PI undergoes various chemical reactions, including:

Oxidation: The NBD group can be oxidized, altering its fluorescent properties.

Reduction: The nitro group in the NBD moiety can be reduced to an amino group.

Substitution: The NBD group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite are used.

Substitution: Nucleophiles like amines or thiols can react with the NBD group under mild conditions.

Major Products

Oxidation: Oxidized derivatives of this compound with altered fluorescence.

Reduction: Amino derivatives of this compound.

Substitution: Substituted derivatives with various functional groups attached to the NBD moiety.

Applications De Recherche Scientifique

C6-Nbd-PI is extensively used in scientific research due to its unique properties:

Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

Biology: Employed in cell biology to visualize lipid trafficking and distribution within cells.

Medicine: Utilized in drug delivery research to track the distribution of lipid-based drug carriers.

Industry: Applied in the development of biosensors and diagnostic tools.

Mécanisme D'action

C6-Nbd-PI exerts its effects through its integration into cellular membranes, where it mimics natural phosphatidylinositol. The NBD group provides a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. This allows researchers to monitor the localization, movement, and interactions of lipids within cells. The molecular targets include various lipid-binding proteins and enzymes involved in lipid metabolism and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

C6-Nbd-Ceramide: Another fluorescent lipid analog used to study sphingolipid metabolism.

C6-Nbd-Glucosylceramide: Used to investigate glycosphingolipid biosynthesis and trafficking.

C6-Nbd-Lactosylceramide: Employed in studies of glycolipid metabolism and function.

Uniqueness

C6-Nbd-PI is unique due to its specific integration into phosphatidylinositol pathways, making it particularly useful for studying phosphoinositide signaling and metabolism. Its fluorescent properties provide a versatile tool for real-time visualization of lipid dynamics in living cells, distinguishing it from other lipid analogs .

Activité Biologique

C6-Nbd-PI (6-Nitrobenzoxadiazole-phosphatidylinositol) is a fluorescent lipid probe widely used in biological research to study lipid dynamics, membrane asymmetry, and cellular processes involving phosphatidylinositol (PI). This article provides an in-depth examination of the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative of phosphatidylinositol that incorporates a nitrobenzoxadiazole (NBD) fluorophore. This modification allows researchers to visualize and track the behavior of PI within biological membranes. The compound is particularly useful for studying lipid flip-flop dynamics, membrane trafficking, and interactions with proteins involved in lipid metabolism.

The biological activity of this compound can be attributed to several key mechanisms:

- Lipid Flip-Flop : this compound is employed to assess the kinetics of lipid translocation across the bilayer membrane. Studies have shown that this compound exhibits faster flip-flop kinetics compared to native lipids, indicating its utility as a probe for membrane dynamics .

- Membrane Interaction : The interaction of this compound with various membrane proteins has been explored. For instance, it has been demonstrated that the presence of this compound can influence the activity of lipid scramblases like CLPTM1L, which are crucial for the translocation of phospholipids across membranes .

- Fluorescence Properties : The fluorescent nature of this compound allows for real-time imaging and quantification in live-cell assays, making it an invaluable tool for studying cellular processes involving PI .

Applications in Research

This compound has been utilized in various research contexts:

- Cell Membrane Studies : Researchers have employed this compound to investigate lipid asymmetry in cell membranes and to understand how different lipids contribute to membrane integrity and function .

- Lipid Metabolism : The compound has been used to study the metabolism of phosphoinositides and their role in signaling pathways. It has been particularly effective in elucidating the mechanisms by which cells respond to external stimuli through PI signaling .

Case Study 1: CLPTM1L Functionality

A genome-wide CRISPR screen identified CLPTM1L as a critical lipid scramblase that facilitates the translocation of GlcN-PI across the endoplasmic reticulum membrane. Researchers found that knockout of CLPTM1L significantly impaired GPI biosynthesis when cells were treated with GlcN-PI or GlcNAc-PI, highlighting the importance of this protein in lipid metabolism .

Case Study 2: Fluorescent Lipid Probes

A comparative study examined the performance of this compound relative to native lipids within supported lipid bilayers. The findings indicated that while this compound provides valuable insights into lipid dynamics, it does not fully mimic native lipid behavior, particularly regarding flip-flop kinetics . This underscores the necessity for careful interpretation when using fluorescent probes in biological studies.

Data Table: Comparison of Lipid Probes

| Lipid Probe | Flip-Flop Kinetics | Mimics Native Lipids | Application Area |

|---|---|---|---|

| This compound | Faster | No | Membrane dynamics, signaling |

| C12-Nbd-PI | Moderate | Yes | Membrane asymmetry studies |

| C6 NBD-PC | Fast | No | Kinetics measurement |

Propriétés

IUPAC Name |

[3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N4O16P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(44)55-25-27(26-56-60(53,54)58-39-37(49)35(47)34(46)36(48)38(39)50)57-31(45)21-18-16-19-24-40-28-22-23-29(43(51)52)33-32(28)41-59-42-33/h9-10,22-23,27,34-42,46-50H,2-8,11-21,24-26H2,1H3,(H,53,54)/b10-9-/t27?,34?,35-,36+,37-,38-,39?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAUTQLNRWWCV-MVLHOLQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65N4O16P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110121-15-8 |

Source

|

| Record name | 1,2-(Oleoyl)-N-(6-((7-nitrobenz-2-oxa-1,3-diazo-4-yl)aminocaproyl))phosphatidylinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110121158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.